N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline is a benzotriazole derivative featuring a fluorinated aniline moiety linked to a 1,2,3-benzotriazole group via a methylene bridge. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The benzotriazole core is known for its stability and versatility in forming supramolecular interactions, while the 4-fluoroaniline substituent introduces electron-withdrawing properties that modulate reactivity and biological activity .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTJSEXNEQUVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with benzotriazole derivatives. One common method is the nucleophilic substitution reaction where 4-fluoroaniline reacts with benzotriazole in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole and aniline moieties.
Reduction: Reduced forms of the benzotriazole and aniline groups.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. The fluorine atom in the aniline ring can enhance the compound’s binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substitution patterns on the aniline ring and the benzotriazole scaffold. Key examples include:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent in the target compound reduces electron density on the aniline ring compared to the methoxy group in its methoxy analog (). This difference influences reactivity in coupling reactions and binding affinity in biological targets .
Physicochemical Properties
Predicted properties for the bromo-fluoro analog () include a density of 1.63 g/cm³ and pKa of 1.67, suggesting moderate solubility in aqueous media. The fluorine atom’s electronegativity likely enhances metabolic stability compared to non-halogenated analogs .
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline is a chemical compound that has garnered attention due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications. The findings are supported by data tables and case studies from recent research.
Chemical Structure and Properties
The compound's molecular formula is C₁₃H₁₁FN₄, with a molecular weight of 246.25 g/mol. Its structure features a benzotriazole moiety which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁FN₄ |
| Molecular Weight | 246.25 g/mol |
| CAS Number | 158719-41-6 |
| Solubility | Soluble in organic solvents |
Antiviral Activity
Research indicates that derivatives of benzotriazole, including this compound, exhibit significant antiviral properties. A study focusing on the inhibition of the helicase activity of the hepatitis C virus (HCV) demonstrated that certain alkyl derivatives of benzotriazole showed promising results in inhibiting viral replication. The most effective derivatives had IC50 values around 6.5 µM when DNA was used as a substrate .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. A series of benzotriazole derivatives showed mild to moderate antibacterial and antifungal activities against various strains, including Escherichia coli and Bacillus subtilis. Notably, specific compounds within this class demonstrated potent activity against Trypanosoma cruzi, with growth inhibition observed at concentrations of 25 µg/mL and 50 µg/mL .
Cytotoxicity
Cytotoxicity assessments indicate that this compound exhibits lower toxicity compared to its parent compounds. In Vero and HeLa cells, the N-alkyl derivatives showed decreased cytotoxicity while maintaining antiviral efficacy, suggesting a favorable therapeutic index for further development .
Study 1: Inhibition of HCV Helicase
A detailed investigation into the compound's mechanism revealed that it effectively inhibits the helicase activity of HCV. The study utilized various derivatives to assess their efficacy and found that modifications to the benzotriazole structure significantly impacted their inhibitory activity. The best-performing compounds were further analyzed for their selectivity and potential off-target effects .
Q & A
Q. What synthetic routes are commonly used to prepare N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline?
The compound is typically synthesized via condensation reactions. A standard method involves refluxing a benzotriazole derivative (e.g., 1H-benzotriazole) with 4-fluoroaniline in ethanol. For example, analogous syntheses use ethanol as a solvent under reflux (350 K, 5 hours) to form imine or carboximidoyl chloride intermediates, followed by azide or nucleophilic substitution reactions . Microwave-assisted synthesis has also been reported for similar compounds, reducing reaction times and improving yields (e.g., 27% yield in 94.3 μmol scale) .
Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?
- FTIR : Identifies functional groups (e.g., C-F stretch at ~1523 cm⁻¹, NH/CH stretches) .
- NMR (¹H/¹³C) : Confirms molecular connectivity and electronic environments (e.g., fluorine-induced deshielding in aromatic regions) .
- X-ray crystallography : Resolves 3D structure using programs like SHELXL. For example, bond lengths and angles for analogous compounds are reported (e.g., C-N bond: 1.35 Å, C-F: 1.34 Å) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol is preferred for crystallization .
- Catalysts : Acidic or basic catalysts (e.g., HCl, NaHCO₃) can accelerate imine formation.
- Microwave irradiation : Reduces reaction time (e.g., from 5 hours to <1 hour) and minimizes side products .
- Purification : Slow evaporation of ethanol yields high-purity crystals (68% yield) .
Q. What computational tools support the analysis of this compound’s electronic and structural properties?
- Density Functional Theory (DFT) : Predicts molecular orbitals, electrostatic potentials, and reactivity indices.
- SHELX suite : Refines X-ray diffraction data to validate bond distances/angles and assess crystallographic packing .
- Molecular docking : Explores interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .
Q. How can researchers address low aqueous solubility during biological assays?
- Co-solvents : Use DMSO or cyclodextrins to enhance solubility without denaturing proteins .
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) to the benzotriazole or aniline moieties .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .
Q. What role does the benzotriazole moiety play in the compound’s reactivity and bioactivity?
The benzotriazole group acts as a leaving group or stabilizes transition states in nucleophilic reactions. Its planar structure facilitates π-π stacking with aromatic residues in enzyme binding pockets, as seen in similar triazole-based inhibitors . Additionally, the fluorine atom on the aniline ring enhances electron-withdrawing effects, directing electrophilic substitution and improving metabolic stability .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in crystallographic and spectroscopic data?
- Cross-validation : Compare X-ray bond lengths with DFT-optimized geometries to identify outliers .
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers) that may explain spectral splitting .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, halogen contacts) to validate packing models .
Q. What strategies mitigate conflicting bioactivity results across different assays?
- Standardize assay conditions : Control pH, temperature, and solvent concentrations to minimize variability .
- Dose-response curves : Use IC₅₀/EC₅₀ values to account for potency differences between enzyme- and cell-based assays .
- Off-target screening : Employ proteome-wide profiling to identify nonspecific interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
